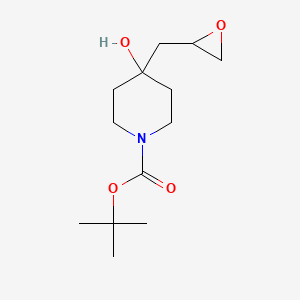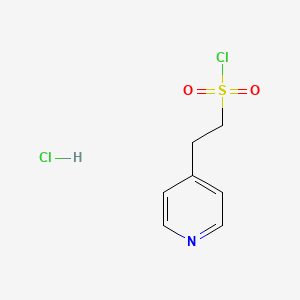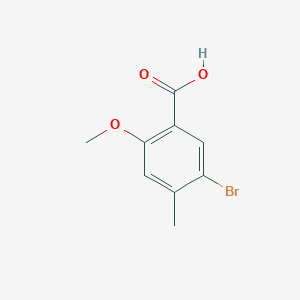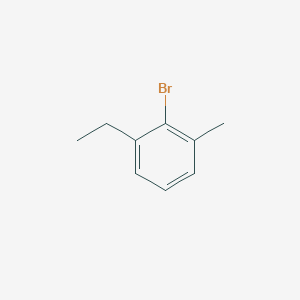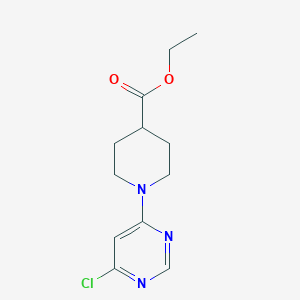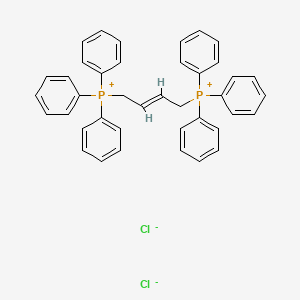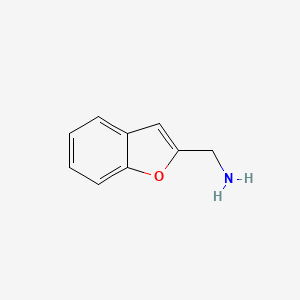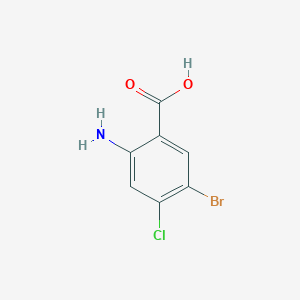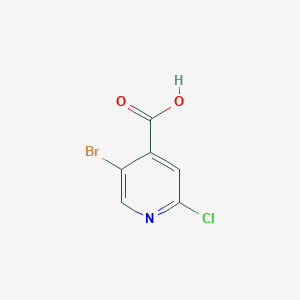
5-Brom-2-Chlorisonicotinsäure
Übersicht
Beschreibung
5-Bromo-2-chloroisonicotinic acid: is a chemical compound with the molecular formula C6H3BrClNO2 . It is a derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd positions of the pyridine ring, respectively
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloroisonicotinic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. For example, 5-Bromo-2-chloroisonicotinic acid may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA replication and cell proliferation .
Cellular Effects
The effects of 5-Bromo-2-chloroisonicotinic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, 5-Bromo-2-chloroisonicotinic acid can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloroisonicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 5-Bromo-2-chloroisonicotinic acid can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloroisonicotinic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Bromo-2-chloroisonicotinic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloroisonicotinic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Bromo-2-chloroisonicotinic acid can result in toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
5-Bromo-2-chloroisonicotinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, it may inhibit enzymes involved in the tricarboxylic acid cycle, leading to a decrease in ATP production and cellular energy levels .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloroisonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, 5-Bromo-2-chloroisonicotinic acid may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment .
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloroisonicotinic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, 5-Bromo-2-chloroisonicotinic acid may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisonicotinic acid typically involves the use of 2,5-dichloropyridine as a starting material. The process includes a substitution reaction where bromine is introduced at the 5th position of the pyridine ring. This is followed by hydroxylation to produce the final compound . The reaction conditions often involve the use of specific solvents and catalysts to facilitate the substitution and hydroxylation processes.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-chloroisonicotinic acid is scaled up using efficient and safe methods. The process is designed to be simple and practical for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydroxylation: Introduction of hydroxyl groups to form derivatives.
Common Reagents and Conditions:
Solvents: Common solvents used include dimethylformamide (DMF) and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloroisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloronicotinic acid
- 2-Bromo-5-chloroisonicotinic acid
- 5-Bromo-2-chloropyridine-3-carboxylic acid
Comparison: 5-Bromo-2-chloroisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it valuable for specific research and industrial purposes .
Eigenschaften
IUPAC Name |
5-bromo-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRNBZLQPBYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602890 | |
| Record name | 5-Bromo-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-31-7 | |
| Record name | 5-Bromo-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


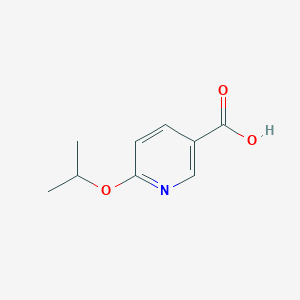

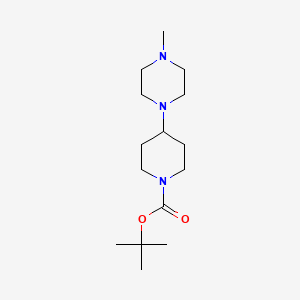
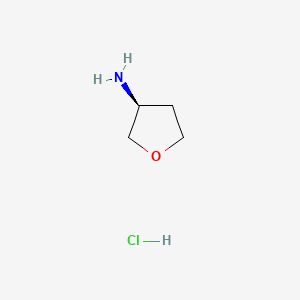
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
